molecular formula C11H18N2O3S B2468941 N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide CAS No. 2411294-01-2

N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide

Cat. No.: B2468941
CAS No.: 2411294-01-2
M. Wt: 258.34
InChI Key: QHHKTLRQIUXRFB-UHFFFAOYSA-N
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Description

N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide is a compound that features a pyrrolidine ring, an ethanesulfonyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Mechanism of Action

The mechanism of action of N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide is unique due to the presence of the ethanesulfonyl group and the but-2-ynamide moiety, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-3-6-11(14)12-9-10-7-5-8-13(10)17(15,16)4-2/h10H,4-5,7-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHKTLRQIUXRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1CNC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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